Cas no 682802-84-2 (2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine)

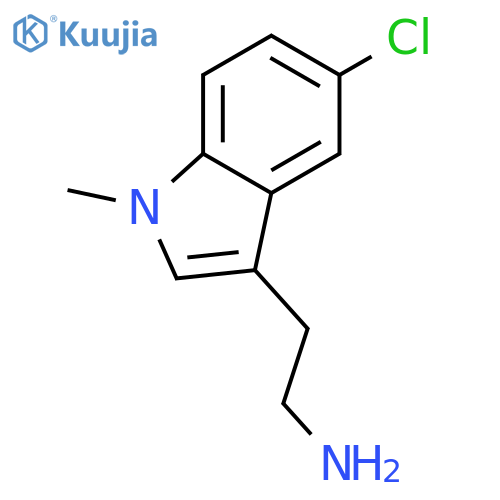

682802-84-2 structure

商品名:2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

CAS番号:682802-84-2

MF:C11H13ClN2

メガワット:208.687321424484

MDL:MFCD02683923

CID:3083684

PubChem ID:6487610

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine 化学的及び物理的性質

名前と識別子

-

- 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

- 2-(5-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine

- 682802-84-2

- 2-(5-chloro-1-methylindol-3-yl)ethanamine

- 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanamine

- 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethylamine

- SCHEMBL379053

- MFCD02683923

- UUCUKWNPBAJYFA-UHFFFAOYSA-N

- AKOS000302500

- G84573

-

- MDL: MFCD02683923

- インチ: InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3

- InChIKey: UUCUKWNPBAJYFA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 208.0767261g/mol

- どういたいしつりょう: 208.0767261g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 31Ų

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312984-250 mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 250mg |

€371.20 | 2023-04-26 | ||

| abcr | AB312984-1 g |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 1g |

€692.30 | 2023-04-26 | ||

| abcr | AB312984-250mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 250mg |

€371.20 | 2025-02-17 | ||

| abcr | AB312984-1g |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 1g |

€692.30 | 2025-02-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617996-250mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine |

682802-84-2 | 98% | 250mg |

¥3013.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617996-1g |

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine |

682802-84-2 | 98% | 1g |

¥5250.00 | 2024-05-04 | |

| abcr | AB312984-100mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 100mg |

€217.70 | 2025-02-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617996-100mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine |

682802-84-2 | 98% | 100mg |

¥1460.00 | 2024-05-04 | |

| A2B Chem LLC | AX17603-250mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine |

682802-84-2 | 250mg |

$449.00 | 2024-04-19 | ||

| abcr | AB312984-100 mg |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; . |

682802-84-2 | 100mg |

€217.70 | 2023-04-26 |

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

682802-84-2 (2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:682802-84-2)2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):220.0/410.0